
20-Tetracosene-1,18-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
20-Tetracosene-1,18-diol: is an organic compound belonging to the class of fatty alcohols. These are aliphatic alcohols consisting of a chain of at least six carbon atoms. The compound has the molecular formula C24H48O2 and is characterized by the presence of a double bond at the 20th carbon and hydroxyl groups at the 1st and 18th positions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 20-Tetracosene-1,18-diol typically involves the following steps:
Starting Material: The synthesis begins with a long-chain alkene, such as tetracosene.
Hydroxylation: The double bond at the 20th carbon is subjected to hydroxylation using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce hydroxyl groups at the 1st and 18th positions.
Purification: The resulting product is purified using techniques such as column chromatography to obtain pure this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated purification systems .
Análisis De Reacciones Químicas
Types of Reactions
20-Tetracosene-1,18-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form alkanes using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
Aplicaciones Científicas De Investigación
20-Tetracosene-1,18-diol has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in biological membranes and lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics
Mecanismo De Acción
The mechanism of action of 20-Tetracosene-1,18-diol involves its interaction with biological membranes and enzymes. The hydroxyl groups enable it to form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, it may interact with enzymes involved in lipid metabolism, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Octacosanol: Another long-chain fatty alcohol with a similar structure but different chain length.
1-Hexacosanol: Similar to 20-Tetracosene-1,18-diol but lacks the double bond at the 20th carbon.
1-Docosanol: A shorter chain fatty alcohol with similar hydroxyl groups
Uniqueness
This compound is unique due to the presence of a double bond at the 20th carbon and hydroxyl groups at the 1st and 18th positions. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
151454-15-8 |
|---|---|
Fórmula molecular |
C24H48O2 |
Peso molecular |
368.6 g/mol |
Nombre IUPAC |
tetracos-20-ene-1,18-diol |
InChI |
InChI=1S/C24H48O2/c1-2-3-4-18-21-24(26)22-19-16-14-12-10-8-6-5-7-9-11-13-15-17-20-23-25/h4,18,24-26H,2-3,5-17,19-23H2,1H3 |
Clave InChI |
JYZDOSWMZPZDMV-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CCC(CCCCCCCCCCCCCCCCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


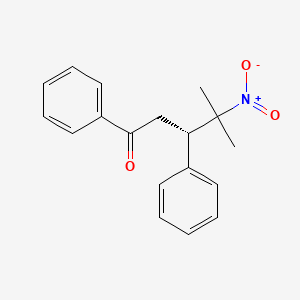
![4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one](/img/structure/B15163340.png)
![Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate](/img/structure/B15163342.png)
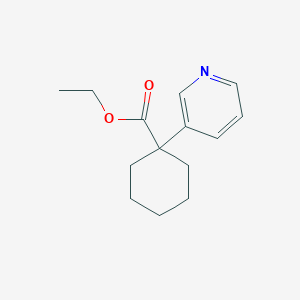
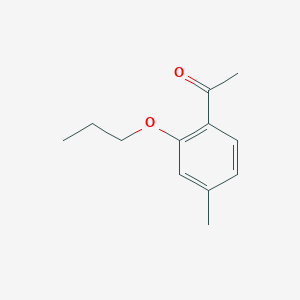
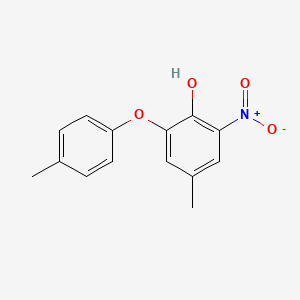
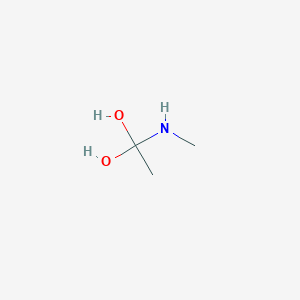

![Dimethyl [4,5-bis(ethylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate](/img/structure/B15163364.png)
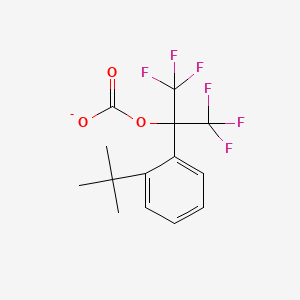
![5-[Chloro(difluoro)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15163396.png)


![2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde](/img/structure/B15163413.png)
